molecular formula C8H13F2NO2 B1475355 2-(3,3-Difluoropiperidin-1-yl)propanoic acid CAS No. 1888589-56-7

2-(3,3-Difluoropiperidin-1-yl)propanoic acid

Cat. No.: B1475355
CAS No.: 1888589-56-7
M. Wt: 193.19 g/mol
InChI Key: MDKOTLVQHHYPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Monitoring and Impact

Perfluorinated compounds, including substances like ADONA, are widely used in various products and industrial processes. These substances have been observed in plasma samples, indicating exposure through environmental factors like drinking water, especially in areas near production facilities. The presence of ADONA in such samples has been documented, though its concentration tends to be lower compared to other perfluorinated compounds. This research suggests a need for continued monitoring of these substances and their potential impact on health and the environment (Fromme et al., 2017).

Molecular Applications and Studies

Research has also focused on the molecular applications of compounds structurally similar to 2-(3,3-Difluoropiperidin-1-yl)propanoic acid. For instance, studies involving 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, highlight the compound's potential in visualizing and quantifying specific molecular targets within the body, such as in cases of inflammation or multiple sclerosis (Brier et al., 2022).

Toxicology and Safety Evaluation

Investigations into the toxicological profiles and safety of related compounds have provided insights into their metabolism and potential health impacts. For instance, studies on alcohols like 1-propanol and 2-propanol, similar in structure to the subject compound, reveal their metabolic pathways and effects on human health, emphasizing the importance of understanding their interaction and metabolism within the body (Vujasinovic et al., 2007).

Industrial and Consumer Product Usage

The presence and influence of perfluorinated compounds in consumer products and the resulting exposure in humans have been a subject of study. For example, research on the occurrence of such compounds in human milk and blood samples highlights the widespread exposure and potential health implications, particularly in infants and during critical developmental stages (Awad et al., 2020; Calafat et al., 2007).

Biochemical Analysis

Biochemical Properties

2-(3,3-Difluoropiperidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound has been observed to inhibit certain proteases, thereby affecting protein degradation processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although its activity may diminish as it degrades . Additionally, the temporal effects of this compound can vary depending on the experimental conditions and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, careful consideration of dosage is crucial when using this compound in research or therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. This compound can affect metabolic flux and alter metabolite levels in cells. For example, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . Additionally, this compound can modulate the levels of certain metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments . The distribution of this compound within tissues can vary depending on the presence of transporters and binding proteins that facilitate its movement and localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization in the nucleus can affect gene expression and transcriptional activity .

Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-6(7(12)13)11-4-2-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKOTLVQHHYPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.